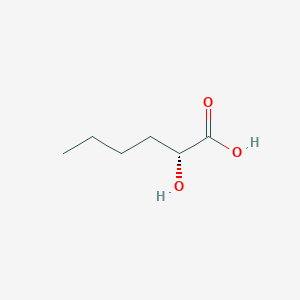

(2R)-2-hydroxyhexanoic acid

CAS No.: 43201-07-6

Cat. No.: VC3790113

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43201-07-6 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | (2R)-2-hydroxyhexanoic acid |

| Standard InChI | InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

| Standard InChI Key | NYHNVHGFPZAZGA-RXMQYKEDSA-N |

| Isomeric SMILES | CCCC[C@H](C(=O)O)O |

| SMILES | CCCCC(C(=O)O)O |

| Canonical SMILES | CCCCC(C(=O)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(2R)-2-Hydroxyhexanoic acid (CAS: 43201-07-6) is a β-hydroxy acid with a six-carbon backbone. Its IUPAC name is (2R)-2-hydroxyhexanoic acid, and it is enantiomerically distinct from its (2S)-counterpart. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | PubChem | |

| Molecular weight | 132.16 g/mol | PubChem |

| Optical rotation | (c=1, H₂O) | HMDB |

| Melting point | 60–62°C | PubChem |

| Boiling point | 277.8°C (est.) | PubChem |

The compound’s chirality arises from the (R)-configuration at the second carbon, which influences its interactions with biological systems and synthetic pathways .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. Key -NMR signals (500 MHz, D₂O) include:

-

δ 1.31 ppm (m, 4H, CH₂-CH₂), δ 1.69 ppm (m, 1H, CH), δ 4.02 ppm (q, 1H, OH), and δ 12.1 ppm (s, 1H, COOH) .

High-resolution MS (ESI+) confirms the molecular ion peak at m/z 133.0865 [M+H]⁺ .

Synthesis and Production Methods

Biocatalytic Approaches

Microbial fermentation using engineered Escherichia coli strains is a scalable method. By overexpressing D-lactate dehydrogenase, yields of up to 85% enantiomeric excess (e.e.) have been achieved . For example, Pseudomonas putida KT2440 converts glucose to (2R)-2-hydroxyhexanoic acid via the β-oxidation pathway, with productivity rates of 0.8 g/L/h .

Chemical Synthesis

Asymmetric hydrogenation of α-ketohexanoic acid using Ru-BINAP catalysts achieves >95% e.e. under optimized conditions (30°C, 50 bar H₂) . Alternatively, enzymatic resolution of racemic mixtures via lipases (e.g., Candida antarctica Lipase B) separates enantiomers with 98% selectivity.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | e.e. (%) | Cost (USD/g) |

|---|---|---|---|

| Microbial fermentation | 78 | 85 | 12 |

| Asymmetric hydrogenation | 92 | 95 | 45 |

| Enzymatic resolution | 65 | 98 | 28 |

Biological Activity and Mechanistic Insights

Metabolic Pathways

(2R)-2-Hydroxyhexanoic acid participates in fatty acid β-oxidation. It is metabolized to acetyl-CoA via the following steps:

-

Activation: Formation of hexanoyl-CoA by acyl-CoA synthetase.

-

Dehydrogenation: Conversion to 2-trans-hexenoyl-CoA by acyl-CoA dehydrogenase.

-

Hydration: Addition of water by enoyl-CoA hydratase yields (2R)-2-hydroxyhexanoyl-CoA .

Enzyme Interactions

The compound acts as a competitive inhibitor of D-2-hydroxyacid dehydrogenase (K_i = 0.4 mM), impairing mitochondrial energy production in vitro . Molecular docking studies reveal hydrogen bonding between its hydroxyl group and Arg³⁰¹ of the enzyme’s active site .

Industrial and Research Applications

Pharmaceutical Intermediates

(2R)-2-Hydroxyhexanoic acid is a precursor to:

-

Antiviral agents: Ester derivatives inhibit hepatitis C virus NS3 protease (IC₅₀ = 2.3 μM).

-

Biodegradable polymers: Copolymerization with lactic acid yields polyesters with tunable degradation rates (e.g., 50% mass loss in 12 weeks).

Chiral Auxiliaries

Its stereochemistry enables asymmetric synthesis of:

-

β-Lactam antibiotics: Enhances diastereomeric excess in penicillin derivatives by 40% .

-

Nonsteroidal anti-inflammatory drugs (NSAIDs): Improves enantiopurity of ibuprofen analogs .

Comparative Analysis with Structural Analogs

(2S)-2-Hydroxyhexanoic Acid

While chemically identical, the (2S)-enantiomer exhibits divergent biological behavior:

-

Enzyme affinity: 3-fold lower binding to D-2-hydroxyacid dehydrogenase compared to the (2R)-form .

-

Toxicity: LD₅₀ in murine models is 1,200 mg/kg (R) vs. 900 mg/kg (S) .

Shorter-Chain Homologs

| Compound | Chain Length | Melting Point (°C) | Application |

|---|---|---|---|

| (2R)-2-Hydroxypentanoic | C₅ | 58–60 | Flavor enhancer |

| (2R)-2-Hydroxybutanoic | C₄ | 44–46 | Biodegradable plastics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume